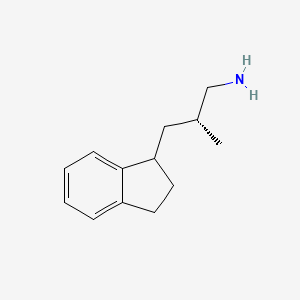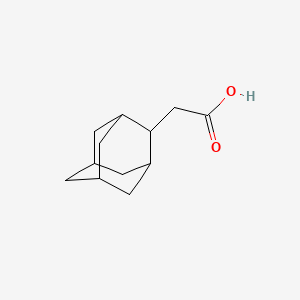
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amines. It is commonly known as Indatraline and has been widely used in scientific research for its potential therapeutic effects.
Wirkmechanismus
Indatraline works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By blocking the reuptake of dopamine, indatraline can help to increase the levels of dopamine in the brain and improve the symptoms of conditions that are associated with dopamine dysfunction.
Biochemical and Physiological Effects:
Indatraline has been shown to have a variety of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, enhance motor function, and improve mood. It has also been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using indatraline in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be influenced by factors such as dose, route of administration, and the presence of other drugs or chemicals.
Zukünftige Richtungen
There are many potential future directions for research on indatraline. One area of interest is the development of new and more effective dopamine reuptake inhibitors that can be used to treat a variety of conditions. Another area of interest is the study of indatraline's effects on other neurotransmitters and neuromodulators, such as serotonin and norepinephrine. Additionally, research could focus on the development of new methods for synthesizing indatraline and other related compounds, as well as the optimization of existing synthesis methods for improved efficiency and yield.
In conclusion, indatraline is a promising compound with potential therapeutic effects for a variety of conditions. Its mechanism of action as a dopamine reuptake inhibitor has been well-studied, and it has shown promise in preclinical and clinical studies. Further research is needed to fully understand its effects and potential applications, but the future looks bright for this intriguing chemical compound.
Synthesemethoden
Indatraline can be synthesized using a variety of methods, including the reductive amination of 2-indanone with 2-methylpropan-1-amine. The reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, and a solvent, such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
Indatraline has been studied for its potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and addiction. Research has shown that indatraline can act as a dopamine reuptake inhibitor, which may help to increase the levels of dopamine in the brain and improve symptoms of these conditions.
Eigenschaften
IUPAC Name |
(2R)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITUNCLTWKUDE-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)
![Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2928222.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2928225.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)
![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)

![N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2928233.png)


![6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2928239.png)